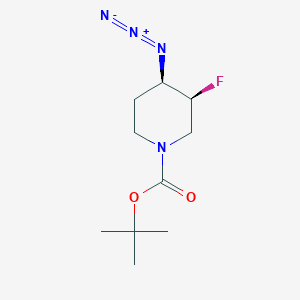

(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise structural identification through its complete chemical name: tert-butyl (3R,4S)-4-azido-3-fluoropiperidine-1-carboxylate. The stereochemical descriptors (3R,4S) indicate the absolute configuration at the two stereogenic centers present in the molecule, specifically at the carbon atoms bearing the fluorine and azido substituents respectively. The designation "cis" in the common name refers to the relative spatial arrangement of these two substituents on the same face of the piperidine ring system.

The molecular formula for this compound is established as C₁₀H₁₇FN₄O₂, with a corresponding molecular weight of 244.27 grams per mole. The Chemical Abstracts Service registry number 1070896-85-3 provides unique identification for this specific stereoisomer. The molecular database number MFCD22628732 serves as an additional identifier in chemical databases and commercial catalogs.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC@@HC@@HC1 encodes the complete structural information including stereochemistry. The International Chemical Identifier code 1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 provides a standardized representation that enables precise structural reconstruction.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3R,4S)-4-azido-3-fluoropiperidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₇FN₄O₂ |

| Molecular Weight | 244.27 g/mol |

| CAS Number | 1070896-85-3 |

| MDL Number | MFCD22628732 |

| Stereochemistry | (3R,4S)-configuration |

Molecular Geometry and Conformational Analysis of the cis-Piperidine Core

The piperidine ring system adopts a chair conformation as the most thermodynamically stable arrangement, consistent with the general conformational preferences observed in six-membered saturated heterocycles. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position. The equatorial conformation is generally preferred by approximately 0.72 kilocalories per mole in the gas phase, though this preference can be modified by solvent effects and substituent interactions.

In the specific case of (3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate, the conformational behavior becomes significantly more complex due to the presence of the fluorine substituent. Research on fluorinated piperidines has revealed that fluorine atoms exhibit a strong preference for axial orientation, particularly in protonated piperidinium systems. This axial preference has been attributed to charge-dipole interactions between the carbon-fluorine bond and the protonated nitrogen center, as well as hyperconjugative stabilization involving electron donation from anti-periplanar carbon-hydrogen bonds into the low-lying sigma-star carbon-fluorine orbital.

The cis relationship between the fluorine and azido substituents creates a 1,3-diaxial arrangement when both groups adopt their preferred axial orientations. Nuclear magnetic resonance studies of similar fluorinated piperidine systems have demonstrated that vicinal coupling constants between fluorine and hydrogen provide valuable insight into conformational preferences, with large coupling constants indicating axial preference and smaller values suggesting equatorial orientations. The conformational equilibrium is further influenced by the bulky tert-butoxycarbonyl protecting group at the nitrogen position, which introduces additional steric considerations that may affect the relative populations of different chair conformations.

| Conformational Factor | Effect on Stability |

|---|---|

| Fluorine axial preference | +0.7-1.0 kcal/mol |

| Azido group steric demand | Variable depending on position |

| Nitrogen protection | Reduces nitrogen inversion |

| 1,3-diaxial interactions | Destabilizing when both substituents axial |

Electronic Effects of Azido and Fluorine Substituents on the Piperidine Ring

The electronic properties of (3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate are dominated by the contrasting electronic effects of the azido and fluorine substituents. The fluorine atom, with its high electronegativity of 4.0 on the Pauling scale, functions as a strong electron-withdrawing group through both inductive and field effects. The Hammett substituent constant for fluorine indicates moderate electron withdrawal with sigma-para value of 0.06 and sigma-meta value of 0.34. This electron withdrawal stabilizes adjacent carbanionic intermediates and influences the overall electron density distribution within the piperidine ring system.

The azido functional group (-N₃) represents a unique electronic environment within the molecule, functioning as both an electron-withdrawing group and a potential site for further chemical transformation. The Hammett substituent constant for the azido group shows sigma-meta value of 0.29 and sigma-para value of 0.18, indicating moderate electron-withdrawing properties. The azido group consists of three nitrogen atoms in a linear arrangement with significant resonance stabilization, contributing to its stability under normal conditions while maintaining reactivity toward various chemical transformations.

The combination of these two electron-withdrawing groups creates a synergistic effect that significantly alters the electronic properties of the piperidine ring. The electron density at the nitrogen atom is reduced compared to unsubstituted piperidine, affecting its basicity and nucleophilicity. This electronic modification influences the compound's reactivity profile and may enhance its stability toward certain degradation pathways while creating opportunities for selective functionalization at other positions on the ring system.

The hyperconjugative interactions involving the carbon-fluorine bond contribute additional electronic stabilization through overlap with neighboring sigma and sigma-star orbitals. These interactions, commonly referred to as the fluorine gauche effect, provide conformational stabilization and influence the preferred spatial arrangements of substituents around the ring system. The electronic effects extend beyond the immediate substitution sites, creating a complex electronic environment that affects the entire molecular framework and contributes to the compound's distinctive chemical and physical properties.

| Substituent | Hammett σₘ | Hammett σₚ | Electronic Effect |

|---|---|---|---|

| Fluorine (-F) | 0.34 | 0.06 | Electron-withdrawing |

| Azido (-N₃) | 0.29 | 0.18 | Electron-withdrawing |

| Combined Effect | Additive | Additive | Enhanced electron withdrawal |

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVSWPCIFSAHP-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate (CAS: 1070896-85-3) is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H17FN4O2

- Molecular Weight : 244.27 g/mol

- Purity : 95%

- IUPAC Name : rel-tert-butyl (3R,4S)-4-azido-3-fluoropiperidine-1-carboxylate

Biological Activity Overview

The biological activities of (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate have been explored in various studies, highlighting its potential as an anticancer agent and a therapeutic candidate for neurodegenerative conditions.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, the compound was evaluated for its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity and apoptosis induction compared to the reference drug bleomycin. This suggests that the compound may interact favorably with cancer cell mechanisms, potentially through the modulation of protein binding sites.

Neurodegenerative Disease Potential

Research has also highlighted the potential of piperidine derivatives in treating Alzheimer's disease. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical enzymes in neurodegeneration. The introduction of a piperidine moiety has been shown to enhance brain exposure and improve inhibition properties.

| Compound Type | Target Enzyme | Activity |

|---|---|---|

| Piperidine Derivative | AChE/BuChE | Inhibition observed |

The mechanism through which (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate exerts its effects is primarily linked to its structural properties that facilitate interaction with various biological targets. The presence of the azido group may enhance reactivity and allow for diverse modifications that could lead to improved bioactivity.

Case Studies

Several case studies have documented the efficacy of similar piperidine derivatives in clinical settings:

- Cancer Therapy : A derivative demonstrated significant inhibition of NF-kB transcription factors involved in cancer progression.

- Alzheimer's Disease : A related compound showed dual inhibition of cholinesterases and antioxidant properties, suggesting a multi-targeted approach to treatment.

Applications De Recherche Scientifique

Medicinal Chemistry

(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds exhibit antiviral properties. A study involving related compounds showed that modifications at the piperidine ring could enhance antiviral efficacy against specific viruses, suggesting that (3,4)-cis-tert-butyl derivatives may possess similar properties .

Material Science

The azido group in (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate allows for click chemistry applications. This property is particularly useful in polymer science for creating functionalized materials.

Case Study: Polymer Functionalization

In a study on polymer networks, azide-functionalized compounds were used to create cross-linked structures through click reactions with alkynes. This method resulted in materials with enhanced mechanical properties and thermal stability .

Chemical Biology

The compound's ability to undergo bioorthogonal reactions makes it valuable in chemical biology. It can be utilized for labeling biomolecules or in the development of targeted therapies.

Case Study: Targeted Drug Delivery

Research has explored the use of azide-containing compounds for targeted drug delivery systems. By conjugating (3,4)-cis-tert-butyl derivatives to specific ligands, researchers have developed systems that can selectively deliver therapeutic agents to diseased tissues .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related piperidine derivatives. Key comparisons focus on stereochemistry , reactivity , and applications .

Structural and Stereochemical Analogues

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5): Molecular Formula: C17H23NO4 (vs. C10H16FN3O2 for the target compound). Key Differences: Replaces the 4-azido and 3-fluoro groups with a 4-phenyl and 3-carboxylic acid moiety. The phenyl group enhances lipophilicity, while the carboxylic acid introduces hydrogen-bonding capability. This compound is primarily used in peptide synthesis and as a chiral building block .

tert-Butyl 4-azidopiperidine-1-carboxylate :

- Key Differences : Lacks the 3-fluoro substituent. The absence of fluorine reduces electronegativity and alters metabolic stability. This compound is widely used in bioconjugation but may exhibit lower bioactivity in fluorination-sensitive targets.

Reactivity Comparison

| Compound | Azide Reactivity (Click Chemistry) | Fluorine Reactivity (Nucleophilic Substitution) | Boc Deprotection Efficiency |

|---|---|---|---|

| Target Compound | High (stereoelectronically favored) | Moderate (C-F bond activation required) | High (acid-labile) |

| (3S,4R)-Boc-4-phenyl derivative | N/A | N/A | High |

| Non-fluorinated azido-Boc analog | High | N/A | High |

Research Findings and Challenges

- Synthetic Challenges: The cis-configuration of the azide and fluorine groups complicates stereoselective synthesis. Methods like Sharpless asymmetric azidolation and fluorination under Mitsunobu conditions have been explored but require optimization for scalability.

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of (3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate typically proceeds via:

- Construction of the piperidine ring with appropriate substitution and stereochemistry.

- Introduction of the fluorine atom at the 3-position.

- Installation of the azido group at the 4-position.

- Protection of the nitrogen as a tert-butyl carbamate (Boc group).

The cis stereochemistry between the 3-fluoro and 4-azido substituents is critical and is controlled through selective reactions and stereospecific intermediates.

Preparation of Key Intermediate: tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

A crucial intermediate in the synthesis is the bromomethyl-fluoropiperidine derivative, which serves as a precursor for azide substitution.

- Method: Bromination of tert-butyl 4-methyl-4-fluoropiperidine-1-carboxylate using N-bromosuccinimide (NBS) at 0°C.

- Reaction Conditions:

- NBS (1.5 equiv) added dropwise at 0°C.

- Stirring at room temperature for 3 hours.

- Workup: Extraction with dichloromethane, washing with aqueous NaOH and brine, drying over MgSO4.

- Yield: 92%.

- Physical State: Colorless oil.

- Characterization: Confirmed by ^1H NMR and elemental analysis consistent with expected structure.

This intermediate is sufficiently pure for subsequent azidation without further purification.

Azidation to Form tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate

The azido group is introduced via nucleophilic substitution of the bromide by sodium azide.

- Method: Reaction of the bromomethyl intermediate with sodium azide in dimethyl sulfoxide (DMSO).

- Reaction Conditions:

- Sodium azide (1.2 equiv) and sodium iodide (1.2 equiv) added.

- Heating at 130°C for 2.5 hours.

- Workup: Cooling, aqueous quenching, extraction with dichloromethane, washing with brine, drying, and solvent removal.

- Yield: Typically high, with isolated yields around 70-90% reported for analogous compounds.

- Notes: Sodium iodide acts as a catalyst to facilitate halide exchange and improve azide substitution efficiency.

Stereochemical Control and cis-Configuration

The cis stereochemistry between the 3-fluoro and 4-azido groups is achieved by starting from stereodefined intermediates or via stereoselective transformations.

- Starting Material: tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, which upon hydrogenolysis yields the 4-amino-3-fluoropiperidine derivative with defined stereochemistry.

- Conversion to Azide: The 4-amino group can be converted to azide via diazotization followed by azide displacement or direct substitution on halogenated intermediates.

- Stereochemical Outcome: The cis relationship is preserved through these transformations due to the rigidity of the piperidine ring and reaction conditions favoring retention of configuration.

Protection of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate further functionalization.

- Typical Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Conditions: Mild, often room temperature, in solvents like dichloromethane.

- Purpose: Protects the nitrogen during subsequent synthetic steps and improves solubility and handling.

Alternative Synthetic Approaches and Optimization

Recent literature and patents describe alternative methods and optimizations:

- Hydrogenation: Palladium-catalyzed hydrogenation of benzyl-protected intermediates to yield amino-fluoropiperidines with high yield and stereoselectivity.

- Radical Cyclization: Copper-catalyzed radical cascade cyclization of N-aryl acrylamides with tert-butyl 4-iodopiperidine-1-carboxylate under LED irradiation to form substituted piperidines, potentially adaptable for fluorinated and azido derivatives.

- Base and Solvent Effects: Optimization studies indicate that bases like MTBD and solvents such as tetrahydrofuran (THF) provide higher yields in related piperidine functionalization reactions.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. For example, tert-butyl group appears as a singlet near 1.4 ppm in ^1H NMR, and fluorine coupling constants help confirm the position and configuration of the fluorine atom.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, and nitrogen, confirming purity and composition.

- Stereochemical Studies: Fluorine substitution influences pKa and lipophilicity, with cis stereochemistry affecting conformational preferences and dipole interactions in the piperidine ring.

Q & A

Q. Basic

- Hazards : Azides are shock-sensitive; fluorine substituents may increase toxicity. Avoid friction, heat, and direct skin contact .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with a blast shield for scale-up reactions .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required .

How can reaction conditions be optimized for azide introduction while minimizing side reactions?

Advanced

Use Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature (25–60°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1.2–2.0 equiv NaN₃).

- Response metrics : Yield (HPLC) and purity (¹H NMR).

Statistical analysis : Apply ANOVA to identify significant factors. For example, higher polarity solvents reduce competing elimination reactions .

How to resolve contradictions in spectroscopic data for structural confirmation?

Q. Advanced

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign stereochemistry and X-ray crystallography for absolute configuration .

- Computational support : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .

- Case example : A 0.3 ppm discrepancy in ¹⁹F NMR may arise from solvent effects; use deuterated solvents consistently .

What computational methods predict the reactivity of the azido group in further functionalization?

Q. Advanced

- Reactivity modeling : Employ DFT (B3LYP/6-31G*) to calculate transition states for Staudinger or Huisgen cycloaddition reactions.

- Electrostatic potential maps : Identify electron-deficient regions for nucleophilic attack .

- Kinetic studies : Correlate computed activation energies with experimental rate constants for click reactions .

Which characterization techniques are critical for confirming the cis-3,4 stereochemistry?

Q. Basic

- NMR : ¹H-¹H coupling constants (J = 3–5 Hz for cis vs. 8–10 Hz for trans).

- IR : Confirm azide (2100–2150 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

- X-ray crystallography : Gold standard for absolute configuration (e.g., CCDC deposition) .

How does the tert-butyl group influence the compound’s stability under acidic conditions?

Q. Advanced

- Mechanistic insight : The bulky tert-butyl group sterically shields the Boc carbonyl, reducing hydrolysis rates.

- Kinetic studies : Monitor degradation via HPLC under varying pH (1–5). Half-life increases by 3× at pH 3 compared to unsubstituted analogs .

What strategies mitigate azide decomposition during long-term storage?

Q. Advanced

- Stabilizers : Add 1% w/w hydroquinone to inhibit radical-mediated decomposition.

- Storage conditions : Keep at -20°C in amber vials under argon. Avoid freeze-thaw cycles.

- Quality control : Periodically check azide integrity via IR and TLC (Rf = 0.4 in ethyl acetate/hexane) .

How to design a kinetic study for fluorination regioselectivity?

Q. Advanced

- Variable control : Compare DAST vs. Selectfluor in dichloromethane at -78°C.

- Sampling : Quench aliquots at intervals (5–60 min) and analyze via ¹⁹F NMR.

- Data fitting : Use a pseudo-first-order model to determine rate constants (k₁ for 3-F vs. k₂ for 4-F) .

What are the implications of the cis-3,4 configuration for biological activity?

Q. Advanced

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Cis-configuration may enhance H-bonding with active sites.

- In vitro assays : Compare IC₅₀ values of cis vs. trans analogs in enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.